
2,3,4,6-Tetramethyl-D-glucose
Übersicht
Beschreibung
“D-Glucopyranose, 2,3,4,6-tetramethyl-” is a derivative of D-Glucopyranose . It is also known as 2,3,4,6-Tetra-O-methyl-α-D-glucopyranose . The molecular formula is C10H20O6 .
Synthesis Analysis
The synthesis of “D-Glucopyranose, 2,3,4,6-tetramethyl-” involves the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides . It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .Molecular Structure Analysis
The molecular structure of “D-Glucopyranose, 2,3,4,6-tetramethyl-” is represented by the formula (2S,3R,4S,5R,6R)-3,4,5-TRIMETHOXY-6-(METHOXYMETHYL)OXAN-2-OL . The average mass is 236.262 Da and the monoisotopic mass is 236.125992 Da .Chemical Reactions Analysis
The chemical reactions involving “D-Glucopyranose, 2,3,4,6-tetramethyl-” include deacetylation and dealkylation . The anomeric effect during these reactions has been demonstrated in both experimental and computational results .Physical And Chemical Properties Analysis
“D-Glucopyranose, 2,3,4,6-tetramethyl-” has an average mass of 236.262 Da and a monoisotopic mass of 236.125992 Da . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Chemische Synthese und Derivate
2,3,4,6-Tetramethyl-D-glucose dient als wertvolles Zwischenprodukt in der chemischen Synthese. Forscher verwenden es, um Derivate zu erzeugen und neuartige Reaktionen zu untersuchen. Beispielsweise:
- Voglibose und Dapagliflozin: Es spielt eine entscheidende Rolle bei der Synthese dieser Antidiabetika .
Kohlenhydratchemie und Glykosylierungsstudien
Wirkmechanismus
Target of Action
As a derivative of glucose, it is plausible that it may interact with enzymes and pathways involved in glucose metabolism .
Mode of Action
Given its structural similarity to glucose, it may be hypothesized that it interacts with glucose transporters and enzymes involved in glucose metabolism .
Biochemical Pathways
2,3,4,6-Tetramethyl-D-glucose may potentially affect the glycolysis pathway, a fundamental pathway in cellular metabolism that breaks down glucose to generate energy . The downstream effects of this interaction would depend on the specific role of this compound in this pathway.
Pharmacokinetics
Its bioavailability, like that of other glucose derivatives, would likely be influenced by factors such as its absorption in the gastrointestinal tract, distribution in body tissues, metabolic stability, and rate of excretion .
Result of Action
As a glucose derivative, it may potentially influence cellular energy production and other glucose-dependent processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites could potentially influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
2,3,4,6-Tetramethyl-D-glucose plays a role in biochemical reactions primarily as a substrate or inhibitor. It interacts with various enzymes, including glycosidases and glycosyltransferases, due to its structural similarity to glucose. These interactions can inhibit or modify the activity of these enzymes, affecting the metabolism of glucose and other carbohydrates. The compound’s methoxy groups can also influence its binding affinity and specificity towards different proteins and biomolecules .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate glucose uptake and utilization in cells, impacting energy production and storage. Additionally, it may influence the expression of genes involved in glucose metabolism and insulin signaling pathways, potentially affecting cellular responses to insulin and other hormones .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other proteins involved in glucose metabolism. It can act as a competitive inhibitor for enzymes such as glycosidases, preventing the breakdown of glucose and other carbohydrates. This inhibition can lead to changes in cellular glucose levels and metabolic fluxes. The compound may also interact with transcription factors and other regulatory proteins, altering gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on glucose metabolism and cellular function. At higher doses, it can exhibit toxic or adverse effects, including disruptions in glucose homeostasis and potential damage to tissues and organs. Threshold effects may be observed, where the compound’s impact becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to glucose metabolism. It can be metabolized by enzymes such as glycosidases and glycosyltransferases, leading to the formation of different metabolites. The compound’s methoxy groups can influence its metabolic fate, affecting the levels of metabolites and the overall metabolic flux. These interactions can have downstream effects on cellular energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with glucose transporters and binding proteins, influencing its uptake and localization within cells. The compound’s distribution can affect its biochemical activity and interactions with other biomolecules. Additionally, its methoxy groups can impact its solubility and transport properties, affecting its accumulation in different cellular compartments .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPITGEZPPXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C(C(O1)O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-68-5 | |
| Record name | 2,4,6-Tetramethyl-D-glucose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


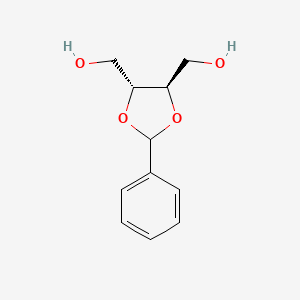
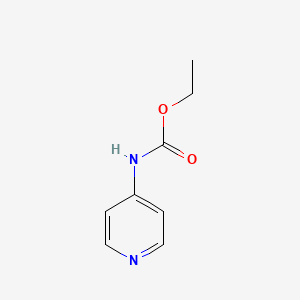





![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
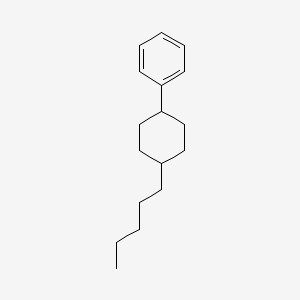

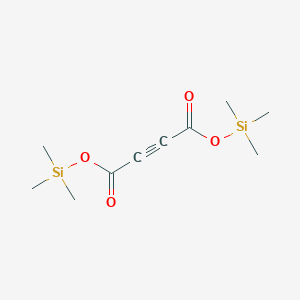

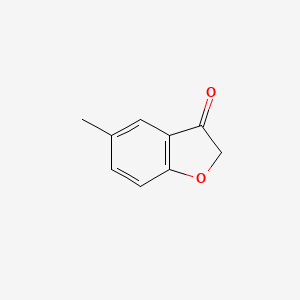
![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)
